Evidence 1: Calcium Channel Binding Affinity Relative to Flunarizine in Striatal Membrane Preparations
In striatal membrane preparations, cinnarizine inhibited [3H]tyramine binding with a Ki of 1.2 µM, whereas the closely related fluorinated analog flunarizine demonstrated approximately 2.4-fold higher potency with a Ki of 0.5 µM [1]. This quantifiable difference in binding affinity provides a direct molecular basis for differential pharmacological effects between these two diphenylalkylamine calcium channel modulators.
| Evidence Dimension | Calcium channel modulator binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.2 µM |
| Comparator Or Baseline | Flunarizine: Ki = 0.5 µM |
| Quantified Difference | Flunarizine exhibits 2.4-fold higher potency (lower Ki) than cinnarizine |
| Conditions | Striatal membrane preparations containing vesicle ghosts; [3H]tyramine binding assay |
Why This Matters
This 2.4-fold difference in binding affinity establishes that cinnarizine and flunarizine are not interchangeable calcium channel modulators, directly impacting selection for assays requiring specific potency profiles.
- [1] Vaccari, A., Saba, P., Gessa, G. Potent, extra-channel influence of several calcium-channel modulators on striatal binding of [3H]tyramine. Neurochemical Research, 1993, 18(11):1125-1130. View Source
